molecular formula C10H11NO4 B1675680 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid CAS No. 198419-91-9

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid

Cat. No. B1675680
M. Wt: 209.2 g/mol
InChI Key: SGIKDIUCJAUSRD-QMMMGPOBSA-N
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Description

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid is an organic compound with the molecular formula C10H11NO4 . It belongs to the class of organic compounds known as alpha amino acids, which are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .


Molecular Structure Analysis

The molecular weight of this compound is 209.20 g/mol . The IUPAC name is 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid . The InChI representation is InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.20 g/mol . The molecular formula is C10H11NO4 . The compound has several synonyms, including LY367385 and LY-367385 hydrochloride .

Scientific Research Applications

Vibrational Spectroscopy

Vibrational spectroscopy studies on cryogenically cooled O- and N-protomers of 4-aminobenzoic acid have shed light on its structural properties. These studies focus on the structural variations and intermolecular interactions of 4-ABA's protonated forms, contributing significantly to our understanding of small organic molecules' behavior in different states (Khuu, Yang, & Johnson, 2020).

Electrochemistry and Sensor Development

4-ABA has been used to modify electrodes for enhanced electrochemical sensing applications. For instance, it has been grafted onto glassy carbon electrodes, demonstrating the material's suitability for constructing stable and efficient electrochemical sensors (Yang et al., 2006). Similarly, 4-ABA has been involved in the development of an electrochemical immunosensor for aflatoxin B1, showcasing its potential in biosensing technologies (Shi et al., 2020).

Organic Synthesis and Chemical Education

The use of 4-ABA in the synthesis of organic compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, has been documented. These syntheses are valuable for educational purposes, offering practical insights into organic chemistry reactions and techniques (Kam, Levonis, & Schweiker, 2020).

Dermal Absorption and Metabolism Studies

Research into the dermal absorption and metabolism of compounds related to 4-ABA, such as parabens, provides important data on skin permeability and the enzymatic breakdown of cosmetic ingredients, which is crucial for assessing the safety and efficacy of topical products (Jewell et al., 2007).

Material Science and Nanotechnology

4-ABA has also found applications in material science, particularly in the modification of surfaces for the assembly of complex molecular films. Its use in creating charged substrates for layer-by-layer assembly of polyoxometalates illustrates its utility in nanotechnology and materials engineering (Liu et al., 2000).

properties

IUPAC Name

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKDIUCJAUSRD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042563
Record name 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid

CAS RN

198419-91-9
Record name (αS)-α-Amino-4-carboxy-2-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198419-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyl-4-carboxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198419919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-367385
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8UW47H17B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Racemic 2-(4-carboxy-2-methylphenyl)glycine (9.2 g, 44 mmol) and D-lysine (6.43 g, 44 mmol) were dissolved in warm water (60 ml). The solution was filtered to remove trace insolubles and then diluted with methanol (200 ml) and diethyl ether (20 ml). An initial precipitate was removed by filtration and the filtrate allowed to stand. After 6 hours the supernatant was decanted from solid and the solid washed with methanol. The solid was then re-crystallised twice from water-methanol and the resulting crystals washed with water-methanol (1:1), methanol and diethyl ether. The white crystals were dried in vacuo, dissolved in water and chromatographed on ion exchange (Dowex 50×8-100 resin). The column was eluted with water, and 10% pyridine in water, fractions collected from the pyridine-water elution were combined and evaporated to dryness. The product was partially dissolved in water and freeze-dried [α]D26 at 147° C. (C=0.26) in aqueous hydrochloric acid (5M).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 5-(4-cyano-2-methylphenyl)hydantoin (1.1 g, 5.2 mmol) in aqueous sodium hydroxide (2M, 12 ml) was heated to 120° C. for 17 hours in a PTFE lined stainless steel sealed reaction vessel. The cooled mixture was acidified with glacial acetic acid (1.4 ml) and chromatographed on ion exchange (Dowex 50×8-100 resin). The column was eluted sequentially with water, tetrahydrofuran-water (1:1), water and 10% pyridine in water. Fractions collected from the pyridine-water elution were combined and evaporated to dryness, redissolved in water and freeze-dried to give the title compound as a white powder, m.p. >250° C.
Name
5-(4-cyano-2-methylphenyl)hydantoin
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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